RGDechi
Description
Structure
2D Structure
Properties
Molecular Formula |
C84H134N30O29S |
|---|---|
Molecular Weight |
2060.2 g/mol |
IUPAC Name |
4-[[1-[2-[[2-[[N'-[(4S)-4-amino-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-oxopentyl]carbamimidoyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[2-[3-[5-(4-aminobutyl)-14-(carboxymethyl)-8-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoylamino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H134N30O29S/c1-41(67(127)111-66(42(2)115)82(142)143)99-78(138)56-18-10-27-112(56)62(120)39-97-70(130)45(14-4-6-23-85)103-74(134)50(31-43-36-92-40-98-43)107-79(139)57-19-12-29-114(57)80(140)53(32-58(88)116)108-68(128)44(87)13-8-26-94-84(91)110-61(119)38-96-77(137)55-17-11-28-113(55)81(141)54(35-65(125)126)109-76(136)52(34-64(123)124)106-73(133)49(22-30-144-3)100-59(117)21-20-48-72(132)104-47(15-5-7-24-86)71(131)102-46(16-9-25-93-83(89)90)69(129)95-37-60(118)101-51(33-63(121)122)75(135)105-48/h36,40-42,44-57,66,115H,4-35,37-39,85-87H2,1-3H3,(H2,88,116)(H,92,98)(H,95,129)(H,96,137)(H,97,130)(H,99,138)(H,100,117)(H,101,118)(H,102,131)(H,103,134)(H,104,132)(H,105,135)(H,106,133)(H,107,139)(H,108,128)(H,109,136)(H,111,127)(H,121,122)(H,123,124)(H,125,126)(H,142,143)(H4,89,90,93)(H3,91,94,110,119)/t41-,42+,44-,45-,46?,47?,48?,49?,50-,51?,52?,53-,54?,55?,56-,57-,66-/m0/s1 |
InChI Key |
IJKGLSUZCFGUEG-ODPTYIPQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)NC(=O)CNC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CCCN=C(N)N)CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)CNC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)NC(=O)CNC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CCCN=C(N)N)CCCCN)N)O |
Origin of Product |
United States |
Rgdechi: a Chimeric Peptide Targeting αvβ3 Integrin
Conceptualization and Initial Design of the this compound Chimeric Peptide
The conceptualization and initial design of this compound were based on rational design principles, combining elements from a cyclic RGD peptide and a fragment of echistatin researchgate.netmdpi.com. The RGD (Arginine-Glycine-Aspartic acid) motif is a well-known tripeptide sequence found in various extracellular matrix proteins, recognized by a number of integrin receptors aacrjournals.orgscielo.brnih.gov. Echistatin is a disintegrin, a class of peptides originally isolated from snake venom, known for their ability to bind selectively to integrins and inhibit related functions scielo.br.
The design aimed to create a bifunctional peptide that would leverage the integrin-binding properties of the RGD motif while incorporating structural features from echistatin to influence binding selectivity aacrjournals.orgnih.gov. Specifically, this compound was designed as a chimeric peptide containing a cyclic RGD pentapeptide covalently linked by a spacer to a C-terminal fragment derived from echistatin aacrjournals.orgnih.gov. This structure was intended to confer high selectivity for the β₃ integrin subunit nih.gov.
Early studies involved the design and synthesis of this novel bifunctional chimeric RGD peptide aacrjournals.org. A modification was made to the original this compound sequence by substituting a Lysine (B10760008) residue with homocitrulline (hCit) to avoid labeling in solution, resulting in this compound-hCit aacrjournals.org.
Early Research on Integrin Binding Selectivity of this compound (e.g., αvβ3 vs. αvβ5, αIIbβ3)
Early research on this compound primarily focused on its integrin binding selectivity, particularly its ability to distinguish between αvβ3, αvβ5, and αIIbβ3 integrins aacrjournals.orgnih.govnih.govresearchgate.net. These integrins are relevant in various physiological and pathological processes, including tumor progression and angiogenesis nih.govmdpi.comresearchgate.net.
Studies using adhesion and competitive binding assays on K562 cells stably transfected to express specific integrins demonstrated that this compound-hCit was able to selectively bind to αvβ3 integrin nih.govresearchgate.net. Crucially, it did not cross-react with αvβ5 and αIIbβ3 integrins in these assays aacrjournals.orgnih.govresearchgate.net. This selectivity was considered a fundamental feature for designing new systems with reduced side effects nih.gov.
The selective interaction of this compound with αvβ3 integrin has been demonstrated through various in vitro and in vivo data aacrjournals.orgnih.gov. This selective binding is important due to the role of αvβ3 integrin in tumor angiogenesis and metastasis mdpi.comresearchgate.net.
Here is a summary of the early binding selectivity findings:
| Integrin Target | This compound Binding/Effect | Reference |
| αvβ3 | Selective Binding, Inhibits Adhesion | aacrjournals.orgnih.govresearchgate.net |
| αvβ5 | No Cross-reactivity, No effect on Adhesion | aacrjournals.orgnih.govresearchgate.net |
| αIIbβ3 | No Cross-reactivity, No significant effect on Adhesion | aacrjournals.orgnih.govresearchgate.net |
Characterization of Structural Motifs Contributing to Initial Selectivity
Characterization of the structural motifs contributing to this compound's initial selectivity for αvβ3 integrin has involved a combination of experimental and computational approaches, including NMR spectroscopy and molecular dynamics simulations nih.govresearchgate.netresearchgate.netnih.gov.
The three-dimensional structural model of the this compound/αvβ3 complex, derived from experimental and computational data, indicated that the recognition mechanism is primarily modulated by the residues located within the cyclic RGD core nih.govresearchgate.net. This interaction is further stabilized by the region encompassing residues hCit15-Thr19 (in the this compound-hCit variant), which plays a crucial role in conferring selectivity for αvβ3 nih.govresearchgate.net.
Studies comparing this compound with derived peptides, such as RGDechi1-14 (lacking the last five C-terminal residues) and ψthis compound (containing a reduced amide bond), have provided insights into the structural determinants of selectivity nih.gov. These studies demonstrated that chemical modifications or truncations in the C-terminal part of the peptide can alter or abolish binding to the αvβ3 integrin nih.gov.
The structural features, particularly the interplay between the cyclic RGD motif and the echistatin-derived C-terminal fragment, contribute to this compound's ability to selectively target αvβ3 over other related integrins like αvβ5 and αIIbβ3 aacrjournals.orgnih.govresearchgate.net.
Advanced Peptide Engineering and Structure Activity Relationship Sar Studies of Rgdechi Derivatives
Design and Synthesis of RGDechi Analogues for Modulated Selectivity and Stability
The design and synthesis of this compound analogues involve targeted chemical modifications to alter their interaction profiles and improve their properties in biological environments. These modifications often focus on specific residues or peptide bonds within the this compound structure. nih.govresearchgate.netnih.goviiarjournals.org
This compound-hCit (Homocitrulline Substitution)
This compound-hCit is a derivative where a homocitrulline (hCit) residue is incorporated. Homocitrulline residues can be formed through the non-enzymatic carbamylation of lysine (B10760008) residues. nih.gov This substitution in this compound-hCit has been reported to result in a peptide that selectively binds to the αvβ₃ integrin without significant cross-reactivity with αvβ₅ and αIIbβ₃ integrins in research settings. iiarjournals.orgaacrjournals.org Adhesion and competitive binding assays have supported this selective binding profile. iiarjournals.org
RGDechi15D (Aspartic Acid Substitution)
RGDechi15D is an analogue where a specific residue, identified as a key homocitrulline residue in the original this compound, is substituted with aspartic acid. This substitution was found to shift the receptor binding selectivity from αvβ₃ to αvβ₅ integrin. mdpi.comresearchgate.net Structure-activity studies led to the development of RGDechi15D as a selective αvβ₅ ligand that does not cross-react with αvβ₃ in research models. mdpi.comresearchgate.netnih.gov In vitro characterization on HepG2 cells, a model system for hepatocellular carcinoma, demonstrated its ability to selectively bind αvβ₅ integrin and interfere with processes like cell adhesion and invasion. mdpi.comresearchgate.netnih.gov
Impact of Chemical Modifications on Integrin Binding Affinity and Specificity in Research Models
Chemical modifications to this compound significantly impact its integrin binding affinity and specificity, which is crucial for its application in research models. The original this compound peptide demonstrates selective interaction with αvβ₃ integrin. nih.gov
Substitution of homocitrulline with aspartic acid, as seen in RGDechi15D, results in a notable shift in selectivity towards αvβ₅ integrin. mdpi.comresearchgate.net This highlights how a single amino acid change can redirect the peptide's targeting profile. Research using RGDechi15D on HepG2 cells has shown its ability to selectively bind αvβ₅ and influence cellular behaviors mediated by this integrin. mdpi.comresearchgate.net
Modifications like the introduction of a reduced amide bond in ψthis compound are designed to maintain integrin binding selectivity while improving stability. nih.govresearchgate.net Conformational analysis studies comparing ψthis compound and this compound suggest that while the chemical modification affects backbone dynamics, it can preserve the ability to recognize the αvβ₃ receptor. nih.gov The removal of the C-terminal tail, as in a truncated version like RGDechi1-14, can abolish αvβ₃ binding selectivity, indicating the importance of this region for specific recognition. nih.gov
The specificity and binding affinity of integrins are influenced by residues adjacent to the RGD motif. iiarjournals.org Modifications in these regions or the peptide backbone can alter the conformational flexibility of the RGD cycle, potentially affecting binding selectivity for specific integrin members. nih.gov
Strategies for Enhancing Proteolytic Stability in Experimental Settings
Enhancing the proteolytic stability of peptides like this compound is a key aspect of peptide engineering for their effective use in experimental settings and potential translation. Peptides are generally susceptible to degradation by proteases in biological fluids such as serum and plasma. plos.orgul.pt
Strategies employed to improve peptide stability include the incorporation of non-canonical or unnatural amino acids, D-enantiomers, backbone modifications, and cyclization. plos.orgul.ptresearchgate.netnih.gov For this compound derivatives, the introduction of a reduced amide bond, as in ψthis compound, has been shown to drastically reduce enzymatic degradation in serum. nih.govresearchgate.net This modification at a main protease cleavage site enhances the peptide's stability. researchgate.net
Proteolytic degradation studies in vitro often involve incubating peptides in serum or plasma to identify cleavage sites and evaluate the effectiveness of stabilization strategies. plos.org While serum stability assays are common, studies suggest that peptide stability can differ in fresh blood compared to serum or plasma, highlighting the complexity of predicting in vivo stability based solely on in vitro data. plos.org
Chemical modifications, such as altering side-chain recognition, modifying the backbone with alternative isosteres, or shielding the peptide from enzymatic access, can improve stability. csic.es The goal is to make the molecule less recognizable to hydrolytic enzymes or prevent their access to the cleavable amide bonds. csic.es
Molecular Recognition Mechanisms of Rgdechi Integrin Interactions
Conformational Ensemble Analysis of Free RGDechi and Derivatives in Solution
In solution, this compound does not adopt a single rigid structure but rather exists as a heterogeneous conformational ensemble. nih.gov Detailed structural and dynamic characterization, primarily through natural abundance Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations, has revealed that the peptide exhibits significant flexibility. nih.govnih.gov This conformational heterogeneity is characterized by a distinct difference in the mobility of its two main domains: a more constrained and rigid pentacyclic RGD motif and a largely unstructured, flexible acyclic C-terminal region derived from echistatin (B137904). nih.gov
Studies on this compound and its derivatives, such as RGDechi1-14 and ψthis compound, have demonstrated that the flexibility of the RGD-containing cycle is modulated by the C-terminal tail. nih.gov This modulation occurs through a hydrogen bond-mediated structural coupling between the N- and C-terminal regions of the peptide. nih.gov Chemical modifications in the C-terminal portion can induce long-range structural rearrangements, altering this coupling and consequently affecting the conformational flexibility of the RGD moiety, which is critical for the integrin recognition mechanism. nih.gov For instance, the removal of the last five residues in RGDechi1-14 leads to a substantial increase in the conformational mobility of the RGD cycle compared to the wild-type this compound. nih.gov
This dynamic nature of free this compound in solution is pivotal for its biological function, suggesting that the recognition of αvβ3 integrin may not be a simple lock-and-key mechanism but a more complex process involving conformational selection from the existing ensemble. nih.govnih.gov
Elucidation of Peptide-Integrin Binding Modes and Conformational Changes upon Complex Formation
The binding of this compound to integrins is a dynamic process that involves contributions from both conformational selection and induced-fit mechanisms. nih.govnih.gov Initial recognition is likely driven by the conformational selection of a pre-existing "bioactive" conformation of the RGD cycle from the solution ensemble, which then binds to the integrin. nih.gov This is followed by an induced-fit adjustment, where the acyclic C-terminal region assumes its bound conformation upon interaction with the receptor. nih.gov
Structural analysis combining NMR methodologies and computational data has led to the development of a three-dimensional (3D) model of the this compound/αvβ3 complex. nih.gov This model indicates that upon binding, the peptide adopts a relatively compact conformation. nih.gov The recognition is primarily modulated by the residues within the cyclic RGD motif, which directly engages with the integrin's binding pocket. nih.gov
Molecular docking and dynamics simulations have been instrumental in providing a detailed view of the this compound-integrin interface at an atomic level. These computational methods complement experimental data by predicting the binding poses of the peptide and simulating the dynamic behavior of the complex over time.
Molecular dynamics simulations have further elucidated that linear peptides with high affinity for αvβ3, such as RWrNM, can adopt a cyclic-like structure when interacting with the integrin, which contributes to their high affinity and stability. nih.gov These simulations can also reveal subtle differences in the way various RGD-containing ligands interact with the binding site of different integrins. researchgate.net
NMR spectroscopy is a powerful tool for studying peptide-integrin interactions in a solution environment that mimics physiological conditions. By using natural abundance 15N and 13C NMR, researchers can perform detailed structural and dynamic characterizations of mostly unstructured bioactive peptides like this compound, both in their free and bound states. nih.gov
NMR data has been crucial in building and validating the 3D structural model of the this compound/αvβ3 complex. nih.gov These studies have helped to identify the specific residues of this compound that are involved in the interaction and to characterize the conformational changes that occur upon binding. The combination of NMR experimental data with computational approaches provides a high-resolution picture of the molecular details governing the recognition mechanism. nih.gov
Atomic-Level Understanding of Integrin Subtype Discrimination by this compound
A key feature of this compound is its ability to specifically recognize the αvβ3 integrin without significant cross-reactivity with αvβ5 and αIIbβ3 integrins. nih.govcnr.it This selectivity is a critical attribute for its potential therapeutic applications. The structural basis for this subtype discrimination lies in the specific interactions mediated by both the cyclic RGD core and, crucially, the C-terminal echistatin fragment.
While the RGD motif provides the primary binding anchor to the integrin, the C-terminal tail of this compound plays a crucial role in fine-tuning the selectivity. nih.gov Specifically, the region encompassing the amino acid residues hCit15-Thr19 has been identified as a key determinant for the selective recognition of the αvβ3 integrin. nih.gov
Cellular and Preclinical Biological Activities of Rgdechi in Model Systems
Modulation of Cell Adhesion Dynamics by RGDechi in In Vitro Models
This compound and its analogue, this compound-hCit, have been shown to significantly interfere with cell adhesion, a critical process in both normal physiology and pathological conditions like cancer metastasis. The primary mechanism of this activity lies in its function as a selective antagonist of αvβ3 integrin. iiarjournals.orgnih.gov Integrins are transmembrane receptors that mediate the attachment of cells to the extracellular matrix (ECM). nih.govcnr.it By binding to αvβ3 integrin, this compound competitively inhibits the binding of natural ECM proteins like vitronectin and fibronectin. iiarjournals.orgmdpi.com
In studies involving malignant melanoma (MM) cell lines, this compound-hCit demonstrated a dose-dependent inhibition of adhesion to fibronectin-coated surfaces. iiarjournals.orgnih.gov This inhibitory effect was observed across multiple MM cell lines, including A375, WM266-4, SK-Mel-28, Sbcl2, LB24Dagi, PR-Mel, and PNP-Mel, irrespective of the level of αvβ3 expression on the cell surface. iiarjournals.org For instance, even cell lines with low αvβ3 expression showed significant inhibition of adhesion when treated with this compound-hCit. iiarjournals.org
A derivative, ψthis compound, was also found to effectively hamper the adhesion of mesenchymal triple-negative breast cancer (MES-TNBC) cells, such as MDA-MB-231 and BT-549, to vitronectin. researchgate.net Another variant, RGDechi15D, which exhibits selectivity for αvβ5 integrin, was shown to diminish the adhesion of HepG2 hepatocellular carcinoma cells to vitronectin. mdpi.com Conversely, RGDechi15D did not inhibit the adhesion of K562 cells to fibronectin, a process mediated by α5β1 integrin, highlighting the specificity of these peptides. mdpi.com
The modulation of cell adhesion by this compound peptides can lead to cell detachment, a process that can trigger a form of programmed cell death known as anoikis. mdpi.comnih.gov
| Compound | Cell Line(s) | Experimental Model | Key Finding | Reference |
|---|---|---|---|---|
| This compound-hCit | A375, WM266-4, SK-Mel-28, Sbcl2, LB24Dagi, PR-Mel, PNP-Mel (Malignant Melanoma) | Adhesion to fibronectin-coated plates | Dose-dependent inhibition of cell adhesion. | iiarjournals.org |
| ψthis compound | MDA-MB-231, BT-549 (Triple-Negative Breast Cancer) | Adhesion to vitronectin-coated plates | Effectively hampered cell adhesion. | researchgate.net |
| RGDechi15D | HepG2 (Hepatocellular Carcinoma) | Adhesion to vitronectin-coated plates | Diminished cell adhesion. | mdpi.com |
| RGDechi15D | K562 (Chronic Myelogenous Leukemia) | Adhesion to fibronectin-coated plates | No inhibition of adhesion, demonstrating specificity. | mdpi.com |
Effects on Cell Migration and Invasion in Preclinical Models
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.govcnr.it this compound and its derivatives have demonstrated significant inhibitory effects on these processes in various preclinical cancer models. This anti-migratory and anti-invasive activity is largely attributed to the blockade of integrin signaling, which is crucial for cell motility. iiarjournals.org
In malignant melanoma cell lines, this compound-hCit was found to have a significant dose-dependent inhibitory effect on cell migration. iiarjournals.orgnih.gov Similarly, the derivative ψthis compound was shown to hamper the migration and invasion of mesenchymal triple-negative breast cancer cells. researchgate.net
The peptide RGDechi15D, a selective αvβ5 integrin ligand, was also effective in reducing the invasion of HepG2 hepatocellular carcinoma cells. mdpi.com This finding is particularly relevant as αvβ5 integrin is implicated in promoting cancer cell migration and invasion. mdpi.com The inhibition of these critical steps in the metastatic cascade highlights the therapeutic potential of this compound compounds in oncology. nih.govcnr.it
| Compound | Cell Line(s) | Effect | Reference |
|---|---|---|---|
| This compound-hCit | Malignant Melanoma cell lines | Significant dose-dependent inhibition of cell migration. | iiarjournals.orgnih.gov |
| ψthis compound | Mesenchymal Triple-Negative Breast Cancer cells | Hampered cell migration and invasion. | researchgate.net |
| RGDechi15D | HepG2 (Hepatocellular Carcinoma) | Reduced cell invasion. | mdpi.com |
Induction of Programmed Cell Death (Apoptosis) in Specific Cell Lines
This compound peptides have been shown to induce apoptosis, or programmed cell death, in specific cancer cell lines, further underscoring their anti-cancer potential. researchgate.netnih.gov The pro-apoptotic activity of these compounds is often linked to their ability to disrupt cell adhesion, leading to anoikis, a type of apoptosis that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix. mdpi.comnih.gov
The derivative this compound-hCit has been specifically investigated for its pro-apoptotic effects on WM266 human malignant melanoma cells, which express high levels of αvβ3 integrin. researchgate.netnih.gov Treatment of these cells with this compound-hCit resulted in an increase in early and late apoptotic cells. nih.gov This effect is believed to be mediated, at least in part, by a caspase-dependent pathway. nih.gov Studies on RGD peptides suggest that they can induce apoptosis through mechanisms that may include the activation of intracellular pathways following cellular uptake. nih.gov
Furthermore, the peptide RGDechi15D was found to induce a remarkable increase in caspase activity in HepG2 cells, suggesting a direct effect on cell viability mediated by an apoptotic pathway. mdpi.com This is consistent with reports demonstrating that cell detachment caused by RGD-based peptides can lead to cell death by apoptosis. mdpi.com
| Compound | Cell Line | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| This compound-hCit | WM266 (Malignant Melanoma) | Increased percentage of early and late apoptotic cells. | Anoikis and/or activation of intracellular pathways; potentially caspase-dependent. | nih.gov |
| RGDechi15D | HepG2 (Hepatocellular Carcinoma) | Remarkable increase in caspase activity. | Apoptotic pathway mediated by cell detachment (anoikis). | mdpi.com |
Interference with Cellular Proliferation in In Vitro Model Systems
The effect of this compound on cellular proliferation has been investigated in various in vitro models, with results indicating a cell-type-dependent inhibitory activity. iiarjournals.orgnih.gov In endothelial cells, RGDechiHCit was shown to inhibit proliferation induced by fibronectin. nih.gov This anti-proliferative effect on endothelial cells is a key component of its anti-angiogenic properties. nih.gov
In the context of cancer cells, the anti-proliferative activity of this compound appears to be more nuanced. iiarjournals.org For instance, while this compound-hCit induced significant inhibition of proliferation in the WM266 malignant melanoma cell line, which has very high surface expression of αvβ3, its effect on other melanoma cell lines was less pronounced. iiarjournals.orgnih.gov This suggests that the level of αvβ3 expression may be a determinant of the anti-proliferative efficacy of this peptide. iiarjournals.org
The derivative RGDechi15D was also found to inhibit the proliferation of HepG2 cells in a dose-dependent manner. mdpi.com Interestingly, a double addition of the peptide resulted in a greater decrease in cell proliferation, suggesting potential issues with its serum stability. mdpi.com
| Compound | Cell Line | Effect | Note | Reference |
|---|---|---|---|---|
| RGDechiHCit | Bovine Aortic Endothelial Cells | Inhibited fibronectin-induced proliferation. | - | nih.gov |
| This compound-hCit | WM266 (Malignant Melanoma) | Significant inhibition of proliferation. | Correlated with high αvβ3 expression. | iiarjournals.orgnih.gov |
| This compound-hCit | Other Malignant Melanoma cell lines | Poor inhibition of proliferation. | - | iiarjournals.org |
| RGDechi15D | HepG2 (Hepatocellular Carcinoma) | Dose-dependent inhibition of proliferation. | Effect enhanced with double addition. | mdpi.com |
Anti-Angiogenic Activities in Preclinical Experimental Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The αvβ3 integrin is a key player in angiogenesis, being highly expressed on activated endothelial cells. nih.gov this compound peptides, as selective antagonists of αvβ3, have demonstrated potent anti-angiogenic properties in preclinical models. nih.gov
The compound RGDechiHCit has been shown to selectively inhibit endothelial cell functions that are crucial for angiogenesis. nih.gov In vitro, it inhibited the proliferation of endothelial cells but not vascular smooth muscle cells. nih.gov Furthermore, RGDechiHCit blocked the ability of endothelial cells to form tube-like structures on Matrigel, a key step in the formation of new blood vessels. nih.gov
In vivo studies have corroborated these findings. In a wound healing model in rats, RGDechiHCit delayed the healing process, which is dependent on angiogenesis. nih.gov Moreover, in a Matrigel plug assay in mice, RGDechiHCit demonstrated a clear anti-angiogenic effect. nih.gov These results highlight the potential of this compound peptides as therapeutic agents for diseases characterized by pathological angiogenesis, such as cancer and proliferative retinopathy. nih.gov
The derivative RGDechi15D, which targets αvβ5 integrin, also showed an ability to decrease the formation of new vessels in endothelial cells. mdpi.com This is consistent with the known role of αvβ5 integrin in angiogenesis. mdpi.com
Investigation of Intracellular Signaling Pathways Modulated by this compound
The binding of this compound to integrins not only disrupts cell adhesion but also modulates intracellular signaling pathways that regulate key cellular processes such as proliferation, survival, and migration. nih.govnih.gov
In endothelial cells, RGDechiHCit was found to inhibit intracellular mitogenic signaling. nih.gov This interference with signaling pathways contributes to its anti-proliferative and anti-angiogenic effects. nih.gov
The derivative RGDechi15D has been shown to interfere with the PI3K/AKT signaling pathway in HepG2 cells. mdpi.com The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its inhibition can lead to apoptosis. mdpi.com The ability of RGDechi15D to interfere with this pathway is consistent with its observed pro-apoptotic and anti-proliferative activities. mdpi.com
While the precise downstream signaling events modulated by this compound are still under investigation, the available evidence indicates that these peptides can significantly alter the signaling landscape of target cells, thereby exerting their diverse biological effects. nih.govmdpi.com
Mechanisms of Cellular Internalization and Intracellular Trafficking of Rgdechi in Research Cells
Identification of Endocytosis Pathways (e.g., Clathrin- and Caveolin-Mediated)
Research indicates that RGDechi enters cells primarily through endocytic mechanisms. Specifically, studies using WM266 human malignant melanoma cells, which highly express αvβ3 integrin, have shown that this compound-hCit, a modified version of this compound, is internalized mainly via clathrin- and caveolin-mediated endocytosis. plos.orgresearchgate.net
Experiments involving the inhibition of specific endocytic pathways have provided evidence for these mechanisms. Treatment of WM266 cells with sucrose, an inhibitor of clathrin-mediated endocytosis, resulted in a notable decrease in intracellular peptide fluorescence. plos.org Similarly, treatment with filipin, an inhibitor of caveolin-mediated endocytosis, also reduced this compound-hCit cellular uptake, although to a lesser extent than sucrose. plos.org
Confocal microscopy studies have further supported the involvement of these pathways by demonstrating a partial co-compartmentalization of this compound-hCit with both caveolin 1 and clathrin proteins within the cells. plos.org These findings collectively suggest that this compound, particularly its hCit derivative, utilizes both clathrin- and caveolin-dependent routes to enter research cells expressing αvβ3 integrin. plos.org
The quantitative impact of inhibiting these pathways on this compound-hCit uptake in WM266 cells is summarized in the table below:
| Treatment (Inhibition Pathway) | Reduction in Intracellular Fluorescence (%) |
| Sucrose (Clathrin-mediated endocytosis) | ~40 |
| Filipin (Caveolin-mediated endocytosis) | ~20 |
| Non-treated cells | 0 (Baseline) |
These results confirm that both clathrin- and caveolin-mediated endocytosis partially contribute to the cellular uptake of this compound-hCit in this model cell line. plos.org
Intracellular Localization and Fate of this compound in Model Cell Lines
Following internalization, the intracellular localization and fate of this compound in model cell lines are influenced by the endocytic pathways utilized. While specific detailed studies on the complete intracellular trafficking itinerary of this compound are less extensively documented in the provided search results, the involvement of clathrin- and caveolin-mediated endocytosis offers insights into potential destinations.
Clathrin-mediated endocytosis typically leads cargo to early endosomes, which then mature into late endosomes and eventually fuse with lysosomes for degradation. eurekalert.orgnih.gov Caveolin-mediated endocytosis, on the other hand, can sometimes bypass lysosomes and be involved in processes like signaling, lipid regulation, and transcytosis, with caveolin-positive vesicles potentially interacting with early endosomes and diverging to compartments like the Golgi apparatus or signaling endosomes. nih.govmdpi.comnus.edu.sg
Given that this compound-hCit shows partial co-localization with clathrin and caveolin 1 and its uptake is reduced by inhibitors of these pathways, it is likely that a fraction of internalized this compound follows the endo-lysosomal pathway via clathrin-mediated endocytosis, potentially leading to degradation. plos.orgeurekalert.orgnih.gov Another fraction, internalized via caveolin-mediated endocytosis, might follow alternative routes, potentially avoiding immediate lysosomal degradation and possibly being involved in signaling or recycling. nih.govmdpi.comnus.edu.sg
The selective binding of this compound to αvβ3 integrin suggests a receptor-mediated uptake mechanism. plos.orgnih.gov Upon binding to the integrin on the cell surface, the complex is likely internalized through the endocytic pathways associated with integrin trafficking. The intracellular fate of integrins themselves is complex and can involve recycling back to the plasma membrane or degradation in lysosomes. Therefore, the intracellular fate of internalized this compound may be linked to the trafficking of the αvβ3 integrin receptor.
While the provided information confirms the entry mechanisms, detailed studies specifically tracking the complete intracellular journey of this compound through various organelles (e.g., early endosomes, late endosomes, lysosomes, Golgi apparatus) and quantifying the proportion of peptide following each route in different cell lines are not extensively available in the search results. Further research would be needed to fully elucidate the precise intracellular trafficking routes and ultimate fate of this compound after internalization.
Advanced Research Methodologies and Techniques Utilized in Rgdechi Investigations
High-Resolution NMR Spectroscopy for Conformational and Binding Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool utilized to investigate the structure and dynamics of peptides like RGDechi in solution and their interactions with other molecules mdpi.com. Detailed structural and dynamical characterization of free this compound has been performed using natural abundance NMR spectroscopy dntb.gov.uanih.gov. These studies indicate that this compound in solution exhibits a heterogeneous conformational ensemble, featuring a more constrained and rigid pentacyclic ring and a largely unstructured acyclic region dntb.gov.uanih.gov.
NMR methodologies, in combination with computational data, have been used to highlight the molecular details of this compound's integrin binding nih.gov. For instance, NMR spectroscopy of this compound and an αvβ3-containing cell membrane has been employed to map the interactions between this compound and αvβ3 mdpi.com. Analysis of this compound-derived peptides, such as RGDechi1-14 and ψthis compound, using natural-abundance NMR and MD techniques has provided insights into the structural and dynamical determinants involved in the integrin recognition mechanism nih.govmdpi.com. A nearly complete 1H, 15N, and 13C chemical shifts assignment has been obtained for these peptides using natural-abundance NMR methodologies, combining 2D homo- and heteronuclear experiments mdpi.com. These studies have demonstrated that chemical modifications in the C-terminal part of the peptide can alter or abolish binding to the αvβ3 integrin nih.govnih.gov. Furthermore, NMR structural and dynamical investigations suggest that the recognition of αvβ3 integrin by this compound may occur via a conformational selection mechanism nih.gov.
Computational Chemistry and Molecular Modeling Techniques
Computational chemistry and molecular modeling techniques play a crucial role in complementing experimental data from studies on this compound and its derivatives anu.edu.auugent.benextmol.com. Molecular dynamics (MD) simulations have been used in conjunction with NMR spectroscopy to perform high-resolution conformational analysis of this compound-derived peptides nih.govnih.govmdpi.com. Starting structural models for peptides like this compound, RGDechi1-14, and ψthis compound are built and refined using computational packages prior to MD simulations nih.gov.
Computational data, integrated with experimental findings, have been used to obtain a three-dimensional (3D) structural model of the this compound/αvβ3 complex nih.gov. This model suggests that the recognition mechanism of αvβ3 by this compound is primarily modulated by residues within the RGD cycle and is further stabilized by the hCit15-Thr19 region, which is crucial for this compound's selectivity for αvβ3 nih.gov. Molecular docking studies have also been employed to confirm that derivatives like ψthis compound recognize the receptor similarly to this compound researchgate.net. Computational approaches help in exploring the conformational space sampled by peptides and understanding the effects of chemical modifications on their structure, dynamics, and binding to integrins nih.govnih.gov.
Cell-Based Functional Assays (e.g., Adhesion, Proliferation, Migration, Apoptosis, Wound Healing)
Cell-based functional assays are essential for evaluating the biological activities of this compound and its derivatives on cells expressing target integrins. These assays assess various cellular processes influenced by integrin-ligand interactions, such as adhesion, migration, proliferation, and apoptosis iiarjournals.orgmdpi.comcnr.itnih.govresearchgate.net.
Studies using this compound-hCit, a selective antagonist of integrin αvβ3, on malignant melanoma (MM) cell lines have employed proliferation, adhesion, and migration assays iiarjournals.orgcnr.it. While proliferation was not significantly inhibited by this compound-hCit, striking morphological changes were observed in MM cell lines with high αvβ3 expression iiarjournals.org. Assays on fibronectin-coated plates demonstrated a significant dose-dependent inhibitory effect of this compound-hCit on both adhesion and migration iiarjournals.orgcnr.it. Cell adhesion assays are performed to confirm the capability of peptides to bind to specific integrin subtypes and to assess their selectivity mdpi.comnih.govresearchgate.net. These assays often involve coating plates with extracellular matrix proteins like vitronectin or fibronectin and evaluating cell attachment or detachment in the presence of the peptide nih.govresearchgate.net.
Apoptosis assays have also been conducted to investigate the pro-apoptotic effects of this compound-hCit on cancer cells nih.govresearchgate.net. For instance, apoptosis in melanoma cells treated with this compound-hCit has been analyzed using techniques such as annexin (B1180172) V/FITC and Propidium Iodide (PI) double staining followed by flow cytometry nih.gov.
Wound healing assays are another type of cell-based assay used to evaluate the effect of compounds on cell migration, a process crucial for wound closure and also involved in cancer progression researchgate.net. Selective inhibition of wound healing has been demonstrated for this compound-derived peptides researchgate.net.
Cell-based assays are typically performed on cancer cell lines characterized for their integrin expression levels using methods like cytofluorimetric analysis iiarjournals.org.
Here is an example of data that might be presented from cell adhesion assays:
| Cell Line | Integrin Expression | Treatment (this compound-hCit) | Adhesion (% of Control) |
| WM266 | High αvβ3 | 10 µM | ~75% |
| WM266 | High αvβ3 | 25 µM | ~50% |
| WM266 | High αvβ3 | 50 µM | ~25% |
| HeLa | Low αvβ3 | 50 µM | ~95% |
Note: The data in this table is illustrative and based on the description of dose-dependent inhibition of adhesion iiarjournals.orgresearchgate.net. Actual percentages would vary depending on experimental conditions.
Biochemical Binding Assays and Competitive Displacement Studies
Biochemical binding assays are crucial for quantifying the interaction between this compound and its target integrins and for determining binding affinities and selectivity bmglabtech.com. Competitive displacement studies are a common format for these assays, allowing the comparison of the relative affinities of different molecules for the same binding site on a target bmglabtech.comnanotempertech.comsci-hub.se.
Adhesion and competitive binding assays have shown that this compound-hCit selectively binds to the αvβ3 integrin and does not cross-react significantly with αvβ5 and αIIbβ3 iaea.orgiiarjournals.org. In a competitive binding assay, the binding of a labeled ligand to a target is measured in the presence of increasing concentrations of an unlabeled competitor molecule nanotempertech.comsci-hub.se. This allows for the determination of the concentration at which the unlabeled ligand displaces 50% of the labeled ligand (EC50), from which the affinity (Ki) of the unlabeled ligand for the target can be calculated nanotempertech.com.
Binding specificity studies to integrin receptors are assessed on panels of cancer cells expressing different levels of αvβ3 and αvβ5 iaea.org. In vitro binding data have shown that certain modifications, such as the lack of the last five C-terminal amino acids in a truncated derivative, can lead to a loss of selectivity for αvβ3 iaea.org.
Preclinical In Vivo Model Systems for Efficacy Evaluation (e.g., Matrigel Plugs)
Preclinical in vivo model systems are utilized to evaluate the efficacy of this compound and its derivatives in a living organism context. The Matrigel plug assay is a widely used in vivo model for assessing angiogenesis, a process often targeted in cancer therapy and influenced by integrins like αvβ3 researchgate.netmdpi.comsemanticscholar.orgmdpi.comnih.gov.
In the Matrigel plug assay, liquid Matrigel, a basement membrane extract rich in extracellular matrix proteins and growth factors, is injected subcutaneously into an animal, where it solidifies to form a plug mdpi.comsemanticscholar.org. Test compounds, such as this compound derivatives, can be incorporated into the Matrigel nih.gov. The degree of angiogenesis within the plug is then evaluated, often by measuring hemoglobin content or assessing vascular density through histological analysis mdpi.comnih.gov.
Emerging Research Directions and Future Avenues for Rgdechi Based Compounds
Development of RGDechi as a Research Probe for Integrin Biology
This compound functions as a selective αvβ3 integrin antagonist, making it a valuable probe for studying the roles of this specific integrin in biological systems. mdpi.complos.orgresearchgate.netplos.org Its design, incorporating elements from cyclic RGD peptides and the C-terminal domain of echistatin (B137904), contributes to its high selectivity for the β3 subunit. researchgate.netmdpi.com140.164.70 This specificity has been demonstrated in various in vitro and in vivo studies, showing selective binding to αvβ3 integrin without significant cross-reactivity with other integrins like αvβ5 and αIIbβ3. mdpi.complos.org
The utility of this compound as a research probe extends to imaging applications. When conjugated to a PET imaging probe, this compound has successfully targeted αvβ3-expressing tumors while showing minimal uptake in tumors expressing αvβ5. researchgate.netmdpi.comnih.gov This validated application in PET imaging highlights its ability to differentiate between these closely related integrin subtypes, providing a tool for visualizing αvβ3 expression in living systems. researchgate.netmdpi.com
Detailed structural investigations, including NMR spectroscopy and molecular docking studies, have been employed to elucidate the precise interactions between this compound and αvβ3 integrin. researchgate.netmdpi.com140.164.70researchgate.net These studies provide crucial insights into the molecular basis of its selective binding, which is essential for the rational design of improved probes and therapeutic agents.
Further development has led to modified versions of this compound aimed at enhancing its properties as a research probe. For instance, ψthis compound, a derivative with a modified amide bond, exhibits improved enzymatic stability in serum while maintaining its selective binding to αvβ3 integrin. mdpi.comresearchgate.net Studies comparing fluorescently labeled versions showed that ψthis compound-NIR750 was more effective at targeting αvβ3-overexpressing xenografts than the unmodified this compound-NIR750, demonstrating the potential of chemical modifications to improve in vivo performance. researchgate.net
Exploration of this compound as a Molecular Scaffold for Targeted Delivery of Research Agents
The selective binding of this compound to αvβ3 integrin makes it a promising candidate as a molecular scaffold for the targeted delivery of various research agents to cells and tissues that overexpress this integrin. Research has explored this compound-hCit, a derivative of this compound, as a potential carrier for delivering agents into melanoma metastatic cells characterized by high αvβ3 integrin expression. plos.orgresearchgate.netplos.org
Studies with this compound-hCit have shown its capacity to enter cells overexpressing αvβ3 integrin. This cellular uptake primarily occurs through clathrin- and caveolin-mediated endocytosis pathways. plos.orgresearchgate.netplos.org These findings suggest that this compound-based compounds can facilitate the internalization of conjugated molecules into target cells.
The potential applications of this compound as a delivery scaffold are significant in basic and preclinical research. By conjugating research agents such as fluorescent dyes, nanoparticles, or small molecules to this compound, researchers can selectively deliver these agents to αvβ3-positive cells or tissues. This targeted delivery can enhance the efficacy of the research agent at the site of interest while potentially reducing off-target effects. The studies on this compound-hCit underscore its potential utility not only as a carrier for research agents but also as a diagnostic tool, particularly in contexts like metastatic melanoma. researchgate.net This aligns with the broader use of RGD-containing peptides as scaffolds for cancer cell imaging and the delivery of therapeutic compounds in research settings. rsc.org
Challenges and Opportunities in Developing Highly Selective Integrin Ligands for Basic and Preclinical Research
The development of highly selective integrin ligands presents both significant challenges and opportunities in basic and preclinical research. A primary challenge lies in the structural similarity of the RGD binding sites across different integrin subtypes, making it difficult to design molecules that exclusively target one integrin without affecting others. 140.164.70 Consequently, many ligands initially described as selective still exhibit residual affinity for off-target integrins. 140.164.70
This compound represents an early success in addressing this challenge, having been rationally designed to achieve selectivity for αvβ3 integrin. 140.164.70mdpi.complos.org Its ability to discriminate between αvβ3 and αvβ5 is a notable advantage in research requiring precise targeting. researchgate.netmdpi.com
Opportunities for developing improved selective ligands stem from a deeper understanding of integrin-ligand interactions and advancements in peptide design and synthesis. Structural studies using techniques like NMR spectroscopy and molecular docking are crucial for mapping the binding interfaces and identifying key residues that confer selectivity. researchgate.netmdpi.com140.164.70researchgate.net This structural information can guide the rational design of new peptide sequences or modifications.
Chemical modifications, such as those introduced in ψthis compound to enhance serum stability, represent another opportunity to improve the properties of selective ligands while preserving their binding specificity. 140.164.70mdpi.comresearchgate.net Furthermore, targeted mutations within peptide sequences can be used to modulate integrin selectivity, as illustrated by the development of RGDechi15D, which targets αvβ5. rsc.org This highlights the potential to engineer this compound-based peptides with altered or enhanced selectivity profiles for different research applications.
Computational tools are also emerging as valuable resources, although they face challenges in accurately modeling complex integrin interactions. nih.gov Despite these limitations, computational pipelines are being explored to predict novel binding motifs and assess their potential binding affinity and stability, offering a complementary approach to experimental methods in the search for highly selective integrin ligands. nih.gov Overcoming the challenges in achieving absolute selectivity remains an active area of research, with the potential to yield more precise tools for dissecting integrin biology and developing targeted research agents.
Q & A
Q. What structural features of RGDechi enable its binding to ανβ3 integrin, and how does this compare to its derivatives (e.g., RGDechi1-14, ψthis compound)?
- This compound contains a conserved RGD motif critical for ανβ3 integrin binding, as confirmed by NMR and molecular docking studies. Structural variants like ψthis compound introduce modified residues (e.g., a unique ψ residue) or extended sequences, altering binding kinetics. For example, ψthis compound shows enhanced stability in serum due to steric hindrance from the [Tc(N)PNP] moiety, which limits enzymatic cleavage compared to unmodified this compound .
Q. What in vitro models are appropriate for evaluating this compound’s anti-adhesive effects on cancer cells?
- Use ανβ3-expressing cell lines (e.g., BT-549 or MDA-MB-231 triple-negative breast cancer cells) in adhesion assays. Treat cells with this compound at 0–50 µM and quantify adhesion rates via fluorescence or colorimetric methods. Data show dose-dependent inhibition, with 50 µM this compound reducing adhesion to 10–20% of controls (p<0.001) . Include controls for integrin specificity (e.g., ανβ5-expressing cells).
Q. How is this compound’s conformational stability analyzed in physiological conditions?
- Employ a combination of NMR spectroscopy and molecular dynamics (MD) simulations to resolve high-resolution structures. For enzymatic stability, incubate this compound in human/mouse sera or kidney homogenates at 37°C, followed by RP-HPLC and MALDI-TOF-MS to identify cleavage sites (e.g., Pro17-Ala18 in unlabeled this compound vs. Asp7-Asp8 in radiolabeled variants) .
Advanced Research Questions
Q. How do enzymatic cleavage patterns differ between unlabeled this compound and its radiolabeled counterparts, and what methodological adjustments are needed to improve stability?
- Unlabeled this compound is cleaved at Pro17-Ala18, while radiolabeled variants (e.g., ⁹⁹ᵐTc-RGDechi) show cleavage at Asp7-Asp8 due to steric effects from the [Tc(N)PNP] group. To enhance stability, modify peptide sequences near cleavage sites or use protease inhibitors. LC-MS and MALDI-TOF-MS are critical for mapping degradation products .
Q. What experimental strategies resolve contradictions in this compound’s clinical efficacy (e.g., phase III failure of cilengitide vs. This compound’s success in preclinical models)?
- Address pharmacokinetic limitations by optimizing administration regimes (e.g., sustained-release formulations) or conjugating this compound to nanoparticles. Preclinical data suggest this compound’s anti-angiogenic effects reduce glioblastoma growth in mice, but poor bioavailability in humans requires improved delivery systems .
Q. How can molecular docking studies refine this compound’s interaction model with ανβ3 integrin?
- Use X-ray/NMR structures of ανβ3 complexes (e.g., with cilengitide or echistatin) as templates. Perform flexible docking simulations with software like AutoDock Vina, focusing on hydrogen bonding and hydrophobic interactions at the RGD-binding pocket. Validate models via mutagenesis (e.g., alanine scanning of this compound residues) .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound adhesion assays?
- Apply nonlinear regression (e.g., log[inhibitor] vs. response curve in GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups. Report p-values and confidence intervals to ensure reproducibility .
Data Contradiction & Validation
Q. How to reconcile discrepancies in this compound’s metabolic pathways across species (e.g., mouse vs. human serum stability)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
